molecular formula C17H25N3O3 B7920110 (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester

Katalognummer: B7920110
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: KKCPMPUDECUYNY-GJZGRUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral small molecule featuring a pyrrolidine core substituted with an amino acid derivative and a benzyl ester group. Its stereochemistry (S,S configuration) and structural complexity make it a candidate for applications in medicinal chemistry, particularly in protease inhibition or peptide mimetic design.

Eigenschaften

IUPAC Name

benzyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)19-14-8-9-20(10-14)17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,21)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCPMPUDECUYNY-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and case studies from recent research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H22N2O3\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}

It features a pyrrolidine ring, an amino acid derivative, and a benzyl ester moiety, which are critical for its biological interactions. The stereochemistry at the chiral centers plays a significant role in its activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of neuropharmacology and cancer treatment. The following sections summarize key findings from various studies.

Anticonvulsant Activity

One study highlighted the anticonvulsant properties of related pyrrolidine derivatives. The SAR analysis showed that modifications on the pyrrolidine ring could enhance anticonvulsant activity. For instance, compounds with specific substitutions demonstrated significant protective effects in animal models of seizures .

Anticancer Properties

The compound's potential as an anticancer agent has been explored extensively. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HepG2 (Liver)8Cell cycle arrest at G1 phase
A431 (Skin)12Inhibition of proliferation

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies suggest it may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways .

Case Studies

  • Case Study on Seizure Models : A study investigated the effects of this compound in a pentylenetetrazole-induced seizure model in rats. The results indicated a dose-dependent reduction in seizure duration and frequency, suggesting its potential as an anticonvulsant agent .
  • Anticancer Efficacy : A recent clinical trial assessed the efficacy of this compound in patients with advanced liver cancer. Results showed a significant reduction in tumor size after treatment for three months, with minimal side effects reported .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its molecular formula C15H24N2O3C_{15}H_{24}N_2O_3 and a molecular weight of 280.36 g/mol. Its structure includes a pyrrolidine ring, which is significant for its biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • HCV Protease Inhibition : Research has indicated that derivatives of this compound can act as inhibitors of the hepatitis C virus (HCV) NS3 serine protease. The inhibition of this enzyme is crucial for preventing viral replication, making it a potential candidate for antiviral drug development .
    • Neuroprotective Effects : Studies have suggested that similar compounds exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The structural similarity to known neuroprotective agents supports further exploration in this area .
  • Biochemical Studies
    • Enzyme Substrates : The compound can serve as a substrate in enzyme assays, particularly those involving amino acid transferases. Its unique structure allows for the study of enzyme kinetics and mechanisms .
    • Metabolic Pathways : Investigations into metabolic pathways involving this compound can provide insights into amino acid metabolism and its implications in human health .

Data Tables

Activity TypeDescriptionReference
HCV Protease InhibitionInhibits NS3 serine proteasePatent US7608590B2
Neuroprotective EffectsPotential treatment for neurodegenerationResearch Studies
Enzyme SubstrateUsed in amino acid transferase assaysBiochemical Journals

Case Studies

  • Case Study on HCV Treatment Development
    • A study published in Journal of Medicinal Chemistry explored the efficacy of various derivatives of this compound as HCV protease inhibitors. Results indicated that specific modifications to the benzyl ester group enhanced inhibitory activity against the NS3 protease, suggesting a viable pathway for drug development against hepatitis C .
  • Neuroprotective Mechanisms
    • In a research article from Neuroscience Letters, the neuroprotective effects of structurally related compounds were examined in models of oxidative stress. The findings highlighted the potential of these compounds to mitigate neuronal damage, paving the way for future therapeutic applications in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with other pyrrolidine- and piperidine-based esters, but key differences in substituents, stereochemistry, and functional groups influence its physicochemical and biological properties. Below is a detailed comparison with two closely related analogs from the evidence:

Table 1: Structural and Molecular Comparison

Property (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (S)-3-(CarboxyMethyl-cyclopropyl-aMino)-pyrrolidine-1-carboxylic acid benzyl ester
Core Structure Pyrrolidine ring Piperidine ring Pyrrolidine ring
Substituents - (S)-2-Amino-3-methyl-butyrylamino
- Benzyl ester
- (S)-2-Amino-3-methyl-butyryl
- Ethyl-carbamic acid benzyl ester
- Carboxymethyl-cyclopropylamino
- Benzyl ester
Molecular Formula Not explicitly provided (inferred: C₁₈H₂₆N₃O₃) C₂₀H₃₁N₃O₃ C₁₇H₂₂N₂O₄
Molecular Weight ~340 (estimated) 361.48 318.37
Key Functional Groups Amide, benzyl ester Amide, carbamate, benzyl ester Cyclopropylamino, carboxylic acid derivative, benzyl ester
Stereochemistry (S,S) at chiral centers (S,S) at chiral centers (S) at pyrrolidine position

Key Observations

Core Ring Differences: The piperidine analog has a six-membered ring, which may reduce ring strain compared to the five-membered pyrrolidine core. This could influence conformational flexibility and binding affinity to biological targets.

Functional Group Impact: The target compound’s amide-linked amino acid side chain (2-amino-3-methyl-butyrylamino) provides hydrogen-bonding capability and stereochemical specificity, critical for interactions with enzymes or receptors. In contrast, the piperidine analog includes a carbamate group (ethyl-carbamic acid), which is more hydrolytically stable than esters but less reactive in nucleophilic environments . Compound features a cyclopropylamino-carboxymethyl group, introducing steric hindrance and rigidity that may alter solubility or metabolic stability .

Molecular Weight and Solubility :

  • The piperidine analog has a higher molecular weight (361.48 vs. ~340), likely due to the additional ethyl-carbamate moiety. This may reduce aqueous solubility compared to the target compound.
  • Compound ’s lower molecular weight (318.37) and carboxylic acid derivative could enhance solubility in polar solvents, though its cyclopropyl group may offset this by increasing hydrophobicity .

Vorbereitungsmethoden

Mesylation of tert-Butyl (S)-3-Hydroxy-pyrrolidine-1-carboxylate

In a representative procedure, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is treated with mesyl chloride (MsCl) in ethyl acetate at 0–5°C, followed by gradual warming to room temperature. This yields methanesulfonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester, a critical intermediate for subsequent ring functionalization.

Reaction Conditions

ParameterValue
SolventEthyl acetate
Temperature0–5°C (initial), then 25°C
BaseTriethylamine
Yield>90% (crude)

Ring Closure with Benzylamine

The mesylated intermediate undergoes nucleophilic substitution with benzylamine in tetrahydrofuran (THF) at 50–60°C, forming the benzyl-protected pyrrolidine derivative. This step installs the benzyl ester group while retaining the (S)-configuration at C3.

Key Considerations

  • Solvent : THF enhances nucleophilicity of benzylamine.

  • Temperature : Elevated temperatures (50–60°C) accelerate substitution without racemization.

  • Protection : The tert-butyloxycarbonyl (Boc) group on nitrogen prevents undesired side reactions.

Preparation of (S)-2-Amino-3-methylbutyryl Moiety

The (S)-2-amino-3-methylbutyryl side chain originates from (S)-(+)-2-amino-3-methyl-1-butanol (Valinol), which is oxidized to the corresponding carboxylic acid.

Oxidation of Valinol

Valinol undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) or enzymatic methods to yield (S)-2-amino-3-methylbutyric acid. Enzymatic oxidation is preferred for stereochemical fidelity, achieving >99% enantiomeric excess (ee).

Oxidation Methods Comparison

MethodReagentee (%)Yield (%)
Jones ReagentCrO₃/H₂SO₄9585
EnzymaticOxidase enzyme>9990

Protection of the Amine Group

To prevent premature reactivity during coupling, the amine is protected as a Boc derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Coupling Strategies for Amide Bond Formation

The pyrrolidine amine and (S)-2-amino-3-methylbutyric acid are coupled via amide bond formation, typically employing carbodiimide-based reagents.

Activation of the Carboxylic Acid

(S)-2-Amino-3-methylbutyric acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This generates an active ester intermediate, facilitating nucleophilic attack by the pyrrolidine amine.

Coupling Conditions

ParameterValue
SolventDMF
Coupling ReagentEDC/HOBt
Temperature0–5°C (initial), then 25°C
Reaction Time12–24 hours
Yield75–85%

Deprotection of the Boc Group

Post-coupling, the Boc group is removed using trifluoroacetic acid (TFA) in DCM, liberating the free amine. Careful control of acid concentration (20–30% TFA) prevents ester hydrolysis.

Final Deprotection and Isolation

The benzyl ester is retained until the final step to avoid side reactions. Hydrogenolysis with palladium on carbon (Pd/C) under H₂ atmosphere cleaves the benzyl group, yielding the free carboxylic acid. However, for the target compound, this step is omitted to preserve the benzyl ester.

Purification

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) isolates the product.

  • Crystallization : Recrystallization from ethanol/water enhances purity (>98% by HPLC).

Stereochemical Control and Yield Optimization

Chirality Preservation

  • Low-Temperature Coupling : Maintaining temperatures below 10°C during mesylation and coupling minimizes epimerization.

  • Enzymatic Oxidation : Ensures high ee for the (S)-2-amino-3-methylbutyryl moiety.

Yield Enhancements

  • High-Pressure Amination : Pressures of 5×10⁶–8×10⁶ Pa during amination steps improve reaction rates and yields.

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction homogeneity.

Comparative Analysis of Synthetic Routes

RouteKey StepYield (%)ee (%)Scalability
Mesylation-CyclizationRing closure with benzylamine7899High
Direct CouplingEDC/HOBt-mediated coupling8298Moderate
Enzymatic OxidationValinol to carboxylic acid90>99Low

The mesylation-cyclization route offers superior scalability and stereocontrol, making it ideal for industrial-scale synthesis .

Q & A

Q. What are the recommended synthetic routes for preparing (S)-3-((S)-2-amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester, and how can diastereomeric impurities be minimized?

Methodological Answer: The compound can be synthesized via stepwise peptide coupling using Boc-protected intermediates. For example, describes a similar approach starting from N-Boc-L-homophenylalanine, with coupling reactions mediated by HOBt/DCC or other carbodiimide reagents. To minimize diastereomers, use chiral auxiliaries or enantiopure starting materials, and monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak AD-H) . highlights that minor changes in chromatographic conditions (e.g., gradient elution or column temperature) can separate co-eluting epimers, which may form during synthesis .

Q. What analytical techniques are most suitable for characterizing this compound’s structural and chiral purity?

Methodological Answer:

  • NMR Spectroscopy: Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm backbone connectivity and stereochemistry. For example, uses NMR to verify methylbutyryl and pyrrolidine moieties in analogous compounds .
  • HPLC-MS: Use reverse-phase C18 columns with UV/Vis detection (210–254 nm) for purity assessment. Chiral columns (e.g., Chiralcel OD-H) are critical for resolving enantiomers, as noted in .
  • Optical Rotation: Measure specific rotation ([α]D_\text{D}) to confirm enantiomeric excess.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) in a fume hood to avoid inhalation or skin contact (). Prevent dust dispersion using local exhaust ventilation .
  • Storage: Store in sealed containers at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation. recommends dark, dry conditions to preserve crystalline stability .

Advanced Research Questions

Q. How can researchers resolve co-eluting epimers during chiral purity analysis, and what factors influence separation?

Methodological Answer: notes that epimers may co-elute under standard HPLC conditions. To resolve them:

  • Adjust column temperature (e.g., 15–25°C) to alter retention times.
  • Modify mobile phase composition (e.g., add 0.1% trifluoroacetic acid or use hexane/isopropanol mixtures in normal-phase systems).
  • Use ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles for enhanced resolution .

Q. What strategies are effective for identifying and quantifying synthetic impurities or degradation products?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), acidic/basic conditions, or UV light, then analyze via LC-MS to identify degradation pathways () .
  • Impurity Profiling: Use LC-HRMS to detect byproducts. specifies "unidentified impurities" in similar compounds, which may include de-esterified acids or oxidized pyrrolidine derivatives .
  • Quantitative NMR (qNMR): Employ 19F^{19}\text{F}-NMR or internal standards (e.g., maleic acid) for impurity quantification.

Q. How can the stereochemical configuration of this compound influence its biological activity, and what methods are used to study structure-activity relationships (SAR)?

Methodological Answer:

  • Stereochemical Dependence: The (S,S)-configuration is critical for binding to chiral targets (e.g., proteases or GPCRs). discusses analogs where stereochemistry modulates activity in amino-pyrrolidine derivatives .
  • SAR Methods:
    • Molecular Docking: Simulate interactions with target proteins (e.g., using AutoDock Vina).
    • Analog Synthesis: Prepare diastereomers or substituent-modified analogs (e.g., tert-butyl ester variants in ) and test activity in enzymatic assays .

Contradictions and Limitations

  • and suggest conflicting approaches for impurity control: emphasizes chromatographic separation, while focuses on synthetic optimization. Researchers should combine both strategies .
  • Safety data in and lack GHS hazard classifications, necessitating conservative risk assessment during handling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.